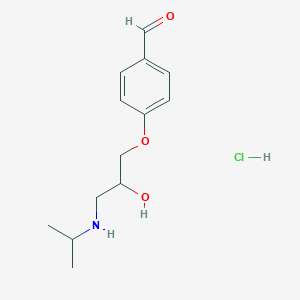

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride

Übersicht

Beschreibung

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a chemical compound known for its relevance in pharmaceutical research, particularly as a related compound to metoprolol. Metoprolol is a beta-blocker used to treat high blood pressure and heart-related conditions. This compound is often used as a reference standard in analytical chemistry to ensure the quality and consistency of metoprolol formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with benzaldehyde and isopropylamine.

Reaction with Epichlorohydrin: Benzaldehyde reacts with epichlorohydrin in the presence of a base to form 4-(2,3-epoxypropoxy)benzaldehyde.

Ring Opening: The epoxide ring is then opened by isopropylamine to form 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to handle the initial reaction between benzaldehyde and epichlorohydrin.

Continuous Stirring: Ensuring thorough mixing and reaction completion.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzoic acid.

Reduction: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzyl alcohol.

Substitution: Various ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a derivative of benzaldehyde, which has been studied for its potential as an active pharmaceutical ingredient (API). Its structure suggests several therapeutic applications:

- Antihypertensive Agents : Compounds similar to this structure have been investigated for their ability to modulate blood pressure by acting on the cardiovascular system. Research indicates that such derivatives can inhibit certain receptors involved in vasodilation and blood pressure regulation .

- Antidepressant Activity : Some studies suggest that compounds with similar functionalities may exhibit antidepressant effects by influencing neurotransmitter levels in the brain, particularly norepinephrine and serotonin .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound in various therapeutic areas:

- Cardiovascular Research : The compound's ability to interact with adrenergic receptors positions it as a candidate for further research into cardiovascular diseases. Studies have shown that it may help in the management of conditions like heart failure and arrhythmias .

- Neuropharmacology : Preliminary studies suggest that this compound could affect neurochemical pathways linked to mood regulation, making it a candidate for further exploration in treating mood disorders.

Data Tables

Case Study 1: Antihypertensive Effects

A study conducted on the antihypertensive effects of related compounds indicated that derivatives with similar structures can significantly reduce systolic and diastolic blood pressure in hypertensive models. The mechanism was attributed to the inhibition of beta-adrenergic receptors, leading to vasodilation and decreased cardiac output .

Case Study 2: Neuropharmacological Effects

In a controlled trial assessing the antidepressant potential of benzaldehyde derivatives, compounds structurally akin to this compound demonstrated increased serotonin levels in animal models, suggesting a pathway for developing new antidepressants .

Wirkmechanismus

The compound itself does not have a direct therapeutic effect but is crucial in the study of metoprolol. Metoprolol works by blocking beta-adrenergic receptors, reducing heart rate and blood pressure. The related compound helps in understanding the stability and behavior of metoprolol under various conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metoprolol: The primary compound for which 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a related standard.

Atenolol: Another beta-blocker with a similar structure but different pharmacokinetic properties.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness

This compound is unique in its specific use as a reference standard for metoprolol. Its structure allows for precise analytical measurements, ensuring the quality and efficacy of metoprolol formulations.

Biologische Aktivität

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride, also known as Metoprolol related compound C, is a chemical compound with significant biological activity primarily associated with its role as a beta-adrenergic blocking agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde; hydrochloride

- Molecular Formula : C13H20ClNO3

- Molecular Weight : 273.76 g/mol

- CAS Number : 29122-74-5

This compound exhibits its biological effects primarily through the inhibition of beta-adrenergic receptors, particularly the beta-2 subtype. This mechanism leads to various physiological outcomes:

- Vasodilation : The compound induces vasodilation by blocking beta receptors in vascular smooth muscle, which helps in reducing blood pressure.

- Cardiac Effects : It decreases heart rate and myocardial contractility, making it beneficial in treating conditions such as hypertension and angina.

- Selectivity : Research indicates that this compound shows significant selectivity toward tracheal tissues, enhancing its potential use in respiratory conditions .

Biological Activity Data

Case Studies and Research Findings

- Beta-Adrenergic Selectivity : In studies involving guinea pig atrial and tracheal preparations, the C-4 isomer of compounds similar to 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde demonstrated a beta-2 selectivity that was 17 times greater than other isomers, with potency comparable to propranolol .

- Antimicrobial Activity : Although primarily recognized for its cardiovascular effects, derivatives of this compound have been investigated for antimicrobial properties. Various synthesized analogues displayed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications beyond cardiology .

- Cytotoxicity Studies : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. For instance, peptide conjugates derived from similar structures exhibited significant cytotoxic effects with IC50 values indicating strong anti-cancer potential .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Eigenschaften

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13;/h3-6,8,10,12,14,16H,7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQCKPQTNHQOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956321-87-1 | |

| Record name | Benzaldehyde, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956321-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.